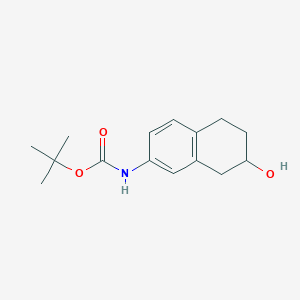
1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H10ClFN2 and a molecular weight of 188.63 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an ethane-1,2-diamine moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the electrocatalytic 1,2-diamination of alkenes. This process uses an organic redox catalyst and electricity to introduce two amino groups across an alkene feedstock . The reaction is scalable and does not require transition metal catalysts or oxidizing reagents, making it environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The ethane-1,2-diamine moiety can form hydrogen bonds and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
This compound: This compound has similar structural features but may differ in its reactivity and applications.
This compound: Another similar compound with potential differences in its chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10ClFN2 |
|---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
1-(5-chloro-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2 |
InChI-Schlüssel |
FDGXDKTWIWJREK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(CN)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13046368.png)













